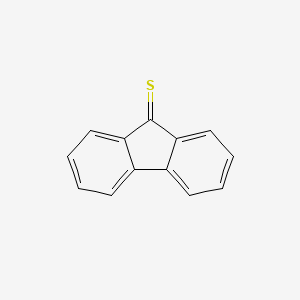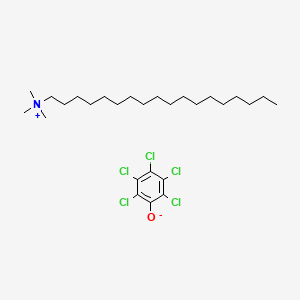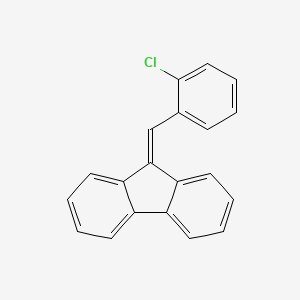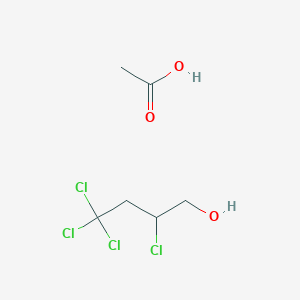
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is a chemical compound that combines the properties of acetic acid and a tetrachlorinated butanol derivative. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in various industrial and household applications. The tetrachlorobutan-1-ol component introduces unique chemical properties due to the presence of multiple chlorine atoms, which can significantly alter the compound’s reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrachlorobutan-1-ol typically involves the chlorination of butanol followed by esterification with acetic acid. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where butanol is continuously fed and chlorinated. The chlorinated product is then subjected to esterification with acetic acid under acidic conditions, typically using sulfuric acid as a catalyst. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrachlorobutanoic acid or tetrachlorobutanone.
Reduction: Formation of less chlorinated butanol derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique properties due to the presence of chlorine atoms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of acetic acid;2,4,4,4-tetrachlorobutan-1-ol involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The acetic acid component can act as a proton donor, facilitating acid-catalyzed reactions. The overall reactivity of the compound is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4,4-Tetrachlorobutan-1-ol: Similar structure but lacks the acetic acid component.
Acetic acid;2,2,2-trichloroethanol: Another chlorinated alcohol combined with acetic acid, but with fewer chlorine atoms.
Chlorobutanol: A chlorinated butanol derivative without the acetic acid component.
Uniqueness
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is unique due to the combination of a highly chlorinated butanol with acetic acid This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions
Propiedades
Número CAS |
1561-47-3 |
|---|---|
Fórmula molecular |
C6H10Cl4O3 |
Peso molecular |
271.9 g/mol |
Nombre IUPAC |
acetic acid;2,4,4,4-tetrachlorobutan-1-ol |
InChI |
InChI=1S/C4H6Cl4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
Clave InChI |
QSBLUUKIYRTREP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C(CO)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)

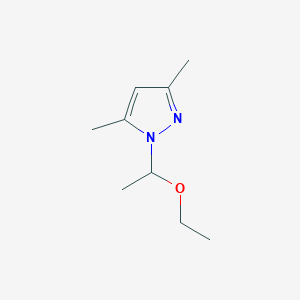
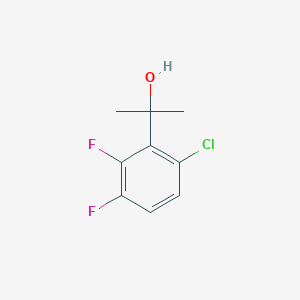
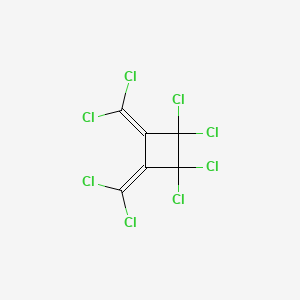
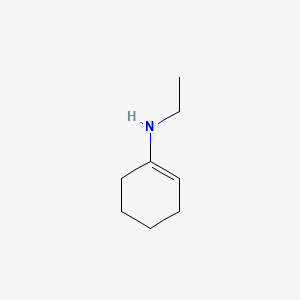

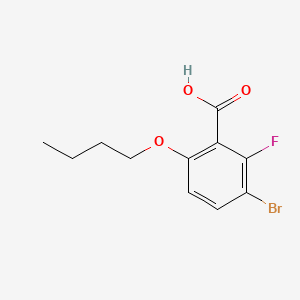
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
